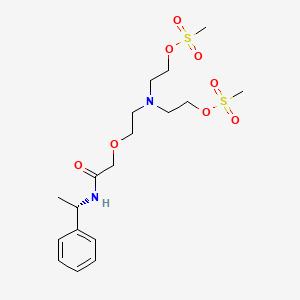

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chiral sulfonated derivative featuring a central azanediyl (N-centered) core bridged by ethane-2,1-diyl chains. The structure includes:

- Methanesulfonate esters: Two methylsulfonyloxy groups enhance solubility and stability.

- Chiral center: The (S)-configuration at the 1-phenylethylamino moiety influences stereoselective interactions.

Its synthesis likely involves multi-step alkylation and sulfonation reactions, analogous to methods for related sulfonate esters described in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the complex reaction intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Tosylate Derivatives (e.g., Ethane-1,2-diylbis(oxy)bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate))

- Key differences : Tosylates (p-toluenesulfonate) in feature aromatic sulfonate groups, increasing lipophilicity compared to the target compound’s methanesulfonate.

- Reactivity : Tosylates are superior leaving groups, making them more reactive in nucleophilic substitutions.

- Solubility : Methanesulfonates exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight.

b) Diphenylglycolic Acid Derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic acid, )

- Functional contrast: The carboxylic acid and hydroxyl groups in diphenylglycolic acid () contrast with the sulfonate and aminoethyl functionalities of the target compound.

- Biological relevance : Diphenylglycolic acid derivatives lack the sulfonate-mediated solubility and membrane permeability seen in the target compound.

Physicochemical Properties

Cytotoxicity and Target Selectivity

- highlights challenges in cytotoxicity studies, where narrow target selection (e.g., specific kinases or receptors) may overlook broader mechanisms .

- Comparison to tosylates : Tosylate derivatives () are often prodrugs, whereas methanesulfonates may act directly due to their stability and solubility .

Stereochemical Considerations

- The (S)-configuration in the target compound could enhance binding affinity to chiral biological targets (e.g., enzymes or receptors) compared to racemic analogues.

Biological Activity

(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H30N2O8S2, indicating a significant presence of nitrogen, oxygen, and sulfur atoms that may influence its biological properties. The compound features a chiral center, which is crucial for its interaction with biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Chirality | (S)-configuration |

| Functional Groups | Amine, methanesulfonate, ether |

| Molecular Weight | 430.57 g/mol |

| Solubility | Soluble in polar solvents |

Biological Activity

The biological activity of this compound is primarily determined by its structural characteristics. Compounds with similar functional groups often exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Compounds with sulfonate groups are known for their antimicrobial properties.

- Anti-inflammatory Effects : The presence of amine groups may contribute to anti-inflammatory activities.

- Drug Delivery Potential : The unique structure suggests potential use in drug delivery systems due to its ability to interact with various biological membranes.

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that compounds with sulfonate moieties exhibit significant antimicrobial activity against various pathogens. For example, a study demonstrated that related compounds inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanisms : In vitro studies indicated that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties .

- Drug Delivery Applications : The compound's ability to form stable complexes with drugs enhances its potential as a drug delivery agent. Research indicates that it can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for predicting its pharmacological effects:

Key Interactions

| Interaction Type | Biological Target | Effect |

|---|---|---|

| Enzyme Inhibition | Cyclooxygenase (COX) | Potential reduction in inflammation |

| Receptor Binding | Adrenergic receptors | Possible modulation of cardiovascular effects |

| Membrane Permeability | Cellular membranes | Enhanced drug absorption |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate?

Methodological Answer: The synthesis involves sequential functionalization of the azanediyl backbone and sulfonate esterification. Critical steps include:

- Enantioselective control : Use chiral auxiliaries (e.g., (1-phenylethyl)amine) to ensure (S)-configuration retention. Monitor enantiomeric excess via chiral HPLC, as demonstrated in enantioselective benzofuran synthesis .

- Protection-deprotection strategies : Protect reactive amines during sulfonate group introduction to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for high purity (>98%) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer: A multi-technique approach is required:

- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and stereochemistry. For example, compare chemical shifts of ethoxy and sulfonate groups with analogous compounds .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Thermogravimetric analysis (TGA) : Assess thermal stability of sulfonate esters, which degrade above 200°C in related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data between HPLC and polarimetry?

Methodological Answer: Discrepancies may arise due to:

- HPLC column limitations : Ensure chiral stationary phases (e.g., cellulose-based) are compatible with the compound’s polarity. Validate with reference standards .

- Sample concentration effects : Polarimetry requires higher concentrations, which may induce aggregation. Cross-validate using circular dichroism (CD) spectroscopy for secondary structure insights.

- Solvent interactions : Use identical solvents for both techniques to avoid solvent-induced optical rotation variations.

Q. What experimental design is recommended for studying the compound’s hydrolytic stability under physiological conditions?

Methodological Answer: Adopt a split-plot design with controlled variables:

- pH : Test ranges 2.0 (simulating gastric fluid) to 7.4 (blood).

- Temperature : 25°C (ambient) vs. 37°C (physiological).

- Timepoints : 0, 6, 12, 24, 48 hours.

- Analytical endpoints : LC-MS to quantify degradation products (e.g., free sulfonic acids). Use buffer systems (e.g., phosphate) to maintain ionic strength .

Table 1: Hydrolytic Stability Experimental Parameters

| Variable | Levels | Analytical Method |

|---|---|---|

| pH | 2.0, 4.5, 7.4 | LC-MS |

| Temperature | 25°C, 37°C | UV-Vis kinetics |

| Time | 0–48 hours (6 intervals) | NMR for byproducts |

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, sulfonate esters show LUMO localization at sulfur, indicating susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess steric shielding of reactive groups.

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes with nucleophilic active sites).

Q. What strategies address contradictory biological activity data across cell-based vs. in vivo assays?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability and tissue distribution to explain efficacy gaps. Use radiolabeled analogs for tracking .

- Metabolite screening : Identify active/inactive metabolites via LC-MS/MS. For example, hepatic cytochrome P450 enzymes may deactivate sulfonate esters .

- Dose-response recalibration : Adjust in vitro concentrations to match in vivo exposure levels.

Q. How should researchers design a study to probe the compound’s interaction with serum proteins?

Methodological Answer:

- Equilibrium dialysis : Quantify protein binding by comparing free vs. bound compound concentrations. Use human serum albumin (HSA) as a model protein.

- Fluorescence quenching : Monitor tryptophan residue fluorescence changes upon compound binding. Calculate binding constants (e.g., Stern-Volmer plots) .

- Circular dichroism (CD) : Detect conformational changes in HSA secondary structure.

Properties

Molecular Formula |

C18H30N2O8S2 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

2-[2-methylsulfonyloxyethyl-[2-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethoxy]ethyl]amino]ethyl methanesulfonate |

InChI |

InChI=1S/C18H30N2O8S2/c1-16(17-7-5-4-6-8-17)19-18(21)15-26-12-9-20(10-13-27-29(2,22)23)11-14-28-30(3,24)25/h4-8,16H,9-15H2,1-3H3,(H,19,21)/t16-/m0/s1 |

InChI Key |

IKDJLCXKTZGHFR-INIZCTEOSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.